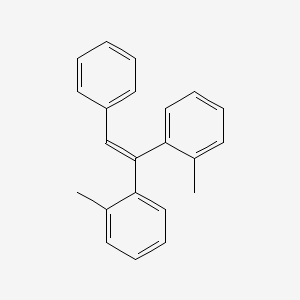
1,1-Bis(O-tolyl)-2-phenylethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(O-tolyl)-2-phenylethylene is an organic compound that belongs to the class of diarylethylenes This compound is characterized by the presence of two ortho-tolyl groups and one phenyl group attached to an ethylene backbone
Métodos De Preparación
The synthesis of 1,1-Bis(O-tolyl)-2-phenylethylene typically involves the reaction of ortho-tolylmagnesium bromide with benzophenone. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is then subjected to hydrolysis to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,1-Bis(O-tolyl)-2-phenylethylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding ethane derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong electrophiles such as halogens or nitro groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in ethane derivatives.
Aplicaciones Científicas De Investigación
1,1-Bis(O-tolyl)-2-phenylethylene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities, including its interactions with various biomolecules.
Medicine: Preliminary studies suggest that derivatives of this compound may have pharmacological properties, although more research is needed to confirm these findings.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(O-tolyl)-2-phenylethylene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. These interactions can influence the reactivity and stability of the metal complexes, making them useful in catalysis and other applications. The pathways involved in these interactions depend on the specific metal and reaction conditions.
Comparación Con Compuestos Similares
1,1-Bis(O-tolyl)-2-phenylethylene can be compared with other similar compounds such as:
1,1-Bis(diphenylphosphino)ferrocene: This compound is also a diarylethylene but with different substituents. It is commonly used as a ligand in homogeneous catalysis.
1,2-Bis(diphenylphosphino)ethane: Another diarylethylene with different substituents, used in various catalytic applications.
The uniqueness of this compound lies in its specific substituents and their influence on its chemical properties and reactivity. This makes it a valuable compound for specific applications where other diarylethylenes may not be as effective.
Propiedades
Número CAS |
78579-07-4 |
|---|---|
Fórmula molecular |
C22H20 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-methyl-2-[1-(2-methylphenyl)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H20/c1-17-10-6-8-14-20(17)22(16-19-12-4-3-5-13-19)21-15-9-7-11-18(21)2/h3-16H,1-2H3 |
Clave InChI |
GAARHGKTZRBHCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=CC2=CC=CC=C2)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


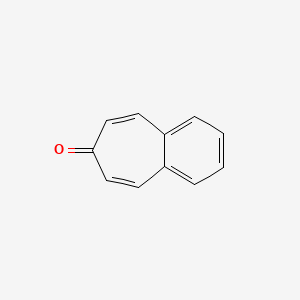

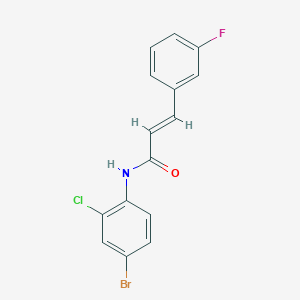
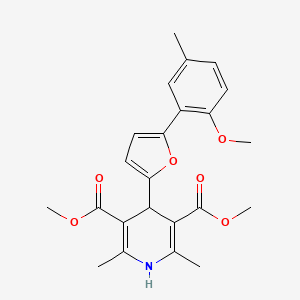




![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B11940225.png)

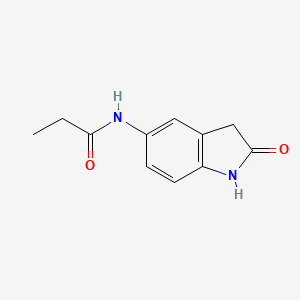
![(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B11940247.png)


